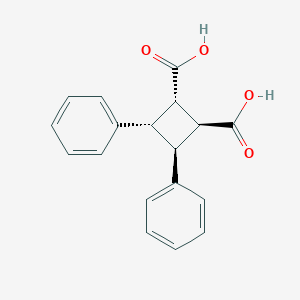
mu-Truxinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mu-Truxinic acid: is a stereoisomeric cyclic dicarboxylic acid with the formula (C₆H₅)₂C₄H₄(COOH)₂. It is one of several isomers of truxinic acid, which are derived from the photochemical cycloaddition of cinnamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: mu-Truxinic acid can be synthesized through the photodimerization of cinnamic acid. This process involves the [2+2] cycloaddition reaction, where two trans alkenes react head-to-head under ultraviolet light to form the cyclobutane ring structure characteristic of truxinic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cinnamic acid derivatives and controlled photochemical reactions. The scalability of this process depends on the availability of cinnamic acid and the efficiency of the photodimerization setup .
Análisis De Reacciones Químicas
Types of Reactions: mu-Truxinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: Substitution reactions can occur at the carboxyl groups or other reactive sites on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of biobased plastics and other functional materials .
Mecanismo De Acción
The mechanism of action of mu-Truxinic acid involves its interaction with various molecular targets and pathways. It can form complexes with cations and anions through cation-π and anion-H–O interactions. These interactions are stabilized by electrostatic and inductive effects, which contribute to the compound’s reactivity and potential biological activities .
Comparación Con Compuestos Similares
mu-Truxinic acid is similar to other truxinic and truxillic acids, which are also derived from cinnamic acid through photochemical reactions. These compounds share the cyclobutane ring structure but differ in their stereochemistry and functional groups. Some similar compounds include:
- alpha-Truxillic acid
- beta-Truxillic acid
- gamma-Truxillic acid
- delta-Truxillic acid
Propiedades
Número CAS |
528-35-8 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
(1S,2S,3S,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)/t13-,14-,15-,16-/m0/s1 |
Clave InChI |
QVNDSQQNODQYJM-VGWMRTNUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]([C@H]2C(=O)O)C(=O)O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


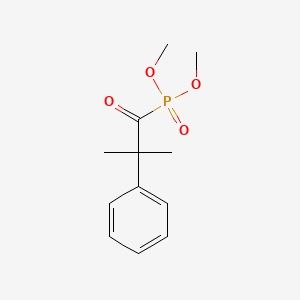
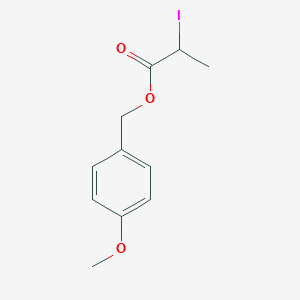
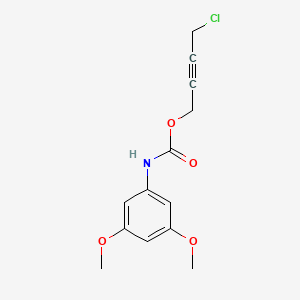

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)
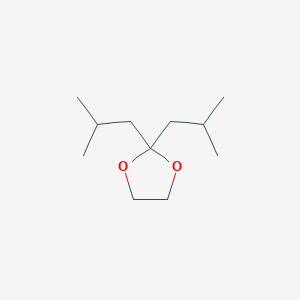
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)

![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
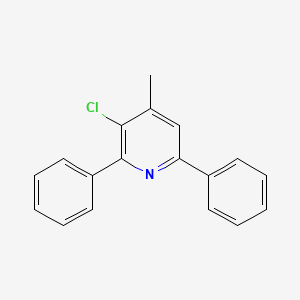
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)


